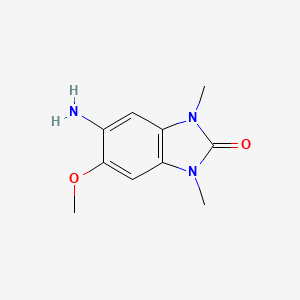
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound with the molecular formula C10H13N3O2 . It is often used in research settings .
Molecular Structure Analysis
The InChI code for 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6 (11)9 (15-3)5-8 (7)13 (2)10 (12)14;;/h4-5H,11H2,1-3H3;1H;1H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has a molecular weight of 243.69 . It is a hydrochloride hydrate, indicating that it forms a stable complex with hydrochloric acid and water .Scientific Research Applications
Synthesis and Biological Activities
Researchers have focused on synthesizing derivatives of benzimidazolone and investigating their biological activities. For instance, Karale et al. (2015) explored the synthesis of benzimidazolone derivatives and evaluated their antibacterial, antituberculosis, and antifungal activities. These compounds showed significant activity against both gram-positive and gram-negative microorganisms, as well as fungal strains, with some displaying moderate activity against Mycobacterium tuberculosis (Karale, S. S. Rindhe, & M. Rode, 2015).
Antimicrobial and Anticancer Evaluation
Sigroha et al. (2012) synthesized a series of pyrazol-3-ones and tested them for antimicrobial and anticancer potentials. The findings indicated that certain derivatives exhibited antimicrobial potential against specific bacterial strains and showed anticancer activity, highlighting the significance of structural modifications on the biological activities of these compounds (Sigroha, B. Narasimhan, Pradeep Kumar, A. Khatkar, K. Ramasamy, V. Mani, R. Mishra, & A. Majeed, 2012).
Synthesis Techniques and Characterization
The synthesis and characterization of new compounds based on the benzimidazol-2-one structure have been a topic of interest. Denisenko et al. (2010) reported on the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, demonstrating a method to obtain masked amino aldehydes which could have implications for further synthetic applications (Denisenko, A. V. Tverdokhlebov, A. Tolmachev, Y. Volovenko, S. Shishkina, & O. Shishkin, 2010).
properties
IUPAC Name |
5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14/h4-5H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANRVOPAVWOIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

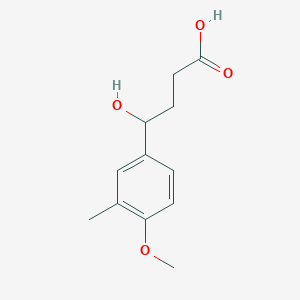
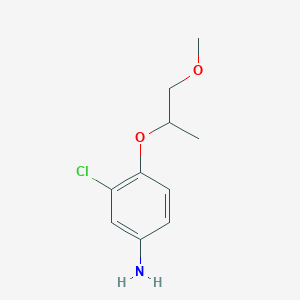

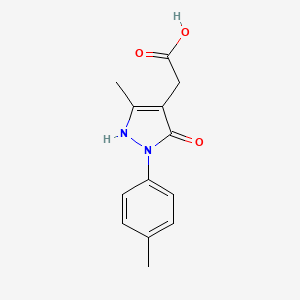
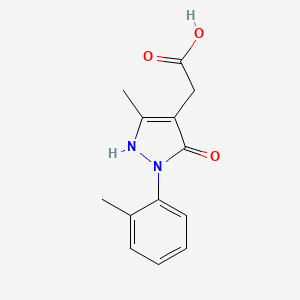
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
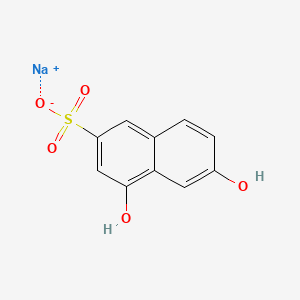

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)


![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
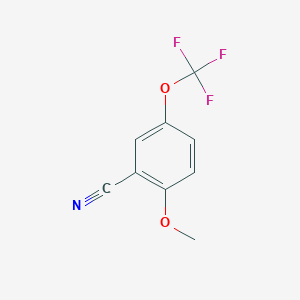
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)